molecular formula C12H19N3O2 B12915380 N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide CAS No. 62347-61-9

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide

Cat. No.: B12915380
CAS No.: 62347-61-9
M. Wt: 237.30 g/mol
InChI Key: BZLCMENIFIERET-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide typically involves the reaction of a cyclopentanecarboxylic acid derivative with a 5-methyl-1,3,4-oxadiazole derivative under specific conditions. One common method involves the use of reagents such as thionyl chloride to activate the carboxylic acid, followed by the addition of the oxadiazole derivative in the presence of a base like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the oxadiazole ring.

Scientific Research Applications

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide is unique due to its specific structural features, such as the presence of a cyclopentanecarboxamide moiety and a 5-methyl-1,3,4-oxadiazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62347-61-9

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

N-(5-methyl-1,3,4-oxadiazol-2-yl)-N-propylcyclopentanecarboxamide

InChI

InChI=1S/C12H19N3O2/c1-3-8-15(12-14-13-9(2)17-12)11(16)10-6-4-5-7-10/h10H,3-8H2,1-2H3

InChI Key

BZLCMENIFIERET-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=NN=C(O1)C)C(=O)C2CCCC2

Origin of Product

United States

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